molecular formula C18H21N3O4 B2631151 1-cyclopropyl-4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one CAS No. 2329315-77-5

1-cyclopropyl-4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B2631151
CAS No.: 2329315-77-5
M. Wt: 343.383
InChI Key: QXIXAUPWECGHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopropyl-4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes a cyclopropyl group, an oxazole ring, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the cyclopropyl group, and the pyridinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclopropyl-4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopropyl-4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one: shares structural similarities with other compounds containing oxazole rings, cyclopropyl groups, and pyridinone moieties.

    Other similar compounds: include derivatives with different substituents on the oxazole or pyridinone rings, which may exhibit different chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-cyclopropyl-4-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-10-6-14(7-16(22)21(10)13-4-5-13)24-15-8-20(9-15)18(23)17-11(2)19-25-12(17)3/h6-7,13,15H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIXAUPWECGHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.